N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a methoxy-oxo-pyridinyl moiety, and a pyrimidinylthio-methyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate. This can be achieved through the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation steps to form the pyridinone structure.
Introduction of the Pyrimidinylthio Group: The pyrimidinylthio group is introduced via nucleophilic substitution reactions, where a pyrimidine thiol reacts with a suitable electrophile.
Coupling with Difluorophenyl Acetamide: The final step involves coupling the pyridinyl intermediate with 2,4-difluorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to investigate enzyme inhibition, receptor binding, and other biochemical pathways.
Chemical Biology: It serves as a probe to study cellular processes and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and pyrimidinylthio groups may facilitate binding to active sites, while the methoxy-oxo-pyridinyl moiety could play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific biological context being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)propionamide: Has a propionamide instead of an acetamide group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the difluorophenyl and methoxy-oxo-pyridinyl groups in N-(2,4-difluorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide makes it unique compared to its analogs. These groups may enhance its binding affinity and specificity towards certain biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c1-28-17-9-25(10-18(27)24-15-4-3-12(20)7-14(15)21)13(8-16(17)26)11-29-19-22-5-2-6-23-19/h2-9H,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBWANOFYOLBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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